molecular formula C18H26ClN3O3 B12920812 Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- CAS No. 38160-32-6

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-

Cat. No.: B12920812
CAS No.: 38160-32-6
M. Wt: 367.9 g/mol
InChI Key: SUOVRPFWBRAKAO-CACIRBSMSA-N
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Description

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperazine ring and the attached functional groups allow it to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- include:

Properties

CAS No.

38160-32-6

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

IUPAC Name

(4S,5R)-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c1-3-24-15-6-4-14(5-7-15)21-13(2)16(12-17(21)22)18(23)20-10-8-19-9-11-20;/h4-7,13,16,19H,3,8-12H2,1-2H3;1H/t13-,16+;/m1./s1

InChI Key

SUOVRPFWBRAKAO-CACIRBSMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2[C@@H]([C@H](CC2=O)C(=O)N3CCNCC3)C.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C.Cl

Origin of Product

United States

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